molecular formula C14H21NO B6638401 [1-(2-Phenylpropylamino)cyclobutyl]methanol

[1-(2-Phenylpropylamino)cyclobutyl]methanol

Cat. No.: B6638401
M. Wt: 219.32 g/mol
InChI Key: HIWOIBVHIHUERO-UHFFFAOYSA-N
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Description

[1-(2-Phenylpropylamino)cyclobutyl]methanol: is an organic compound with the molecular formula C14H21NO It contains a cyclobutyl ring substituted with a phenylpropylamino group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Phenylpropylamino)cyclobutyl]methanol typically involves the reaction of cyclobutanone with 2-phenylpropylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like ethanol or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in [1-(2-Phenylpropylamino)cyclobutyl]methanol can undergo oxidation to form the corresponding ketone.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, [1-(2-Phenylpropylamino)cyclobutyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of cyclobutyl-containing compounds on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine: In medicinal chemistry, this compound may be investigated for its potential pharmacological properties. Its structural features could be exploited to design new drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties may be harnessed for various applications, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of [1-(2-Phenylpropylamino)cyclobutyl]methanol involves its interaction with specific molecular targets. The phenylpropylamino group can interact with receptors or enzymes, leading to various biological effects. The hydroxyl group may also play a role in its activity by forming hydrogen bonds with target molecules. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

    [1-(Methylamino)methyl cyclobutyl]methanol: This compound has a similar cyclobutyl structure but with a methylamino group instead of a phenylpropylamino group.

    Cyclobutanol: A simpler compound with a cyclobutyl ring and a hydroxyl group.

    Phenylcyclobutane: A compound with a phenyl group attached to a cyclobutyl ring.

Uniqueness: [1-(2-Phenylpropylamino)cyclobutyl]methanol is unique due to the presence of both a phenylpropylamino group and a hydroxyl group on the cyclobutyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[1-(2-phenylpropylamino)cyclobutyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-12(13-6-3-2-4-7-13)10-15-14(11-16)8-5-9-14/h2-4,6-7,12,15-16H,5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWOIBVHIHUERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1(CCC1)CO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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